Deferitrin

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Deferitrin tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En medicina, this compound se utiliza para tratar condiciones crónicas de sobrecarga de hierro, como las que resultan de la terapia de transfusión en pacientes con beta-talasemia . En química, this compound se estudia por sus propiedades quelantes de hierro y su potencial para minimizar la toxicidad asociada con la sobrecarga de hierro . En biología, this compound se utiliza para estudiar el metabolismo del hierro y sus efectos en varios sistemas biológicos .

Safety and Hazards

Deferitrin should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

Mecanismo De Acción

Deferitrin ejerce sus efectos uniéndose al hierro y formando un complejo estable, que luego se excreta del cuerpo . Los objetivos moleculares de this compound incluyen iones férricos (hierro III), a los que se une con alta afinidad . Las vías involucradas en el mecanismo de acción de this compound incluyen la formación del complejo this compound-hierro y su posterior excreción por vía fecal .

Análisis Bioquímico

Biochemical Properties

Deferitrin plays a significant role in biochemical reactions, particularly in iron metabolism . It interacts with iron, forming a 2:1 this compound: iron complex . This interaction is crucial for its function as an iron chelator, aiding in the excretion of iron predominantly through the fecal route .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by aiding in the management of iron levels within the cell

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with iron. As an iron chelator, this compound binds to iron, forming a complex that is then excreted from the body This helps in managing iron overload conditions

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to be well-tolerated . The pharmacokinetics of this compound have been studied, with blood samples taken at intervals up to 24 hours to characterize its behavior . The half-life of this compound is approximately 2 to 4 hours

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . In a study, this compound was administered orally to Cebus apella monkeys, a species whose iron metabolism closely resembles that of humans . The study found that this compound effects iron excretion with an efficiency of 13–18% when administered orally

Metabolic Pathways

This compound is involved in the metabolic pathway of iron management . It interacts with iron, aiding in its excretion from the body

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not fully documented. It is known that this compound is orally active and is well-absorbed

Métodos De Preparación

Deferitrin se sintetiza a partir de análogos de desferritioicina. La ruta sintética implica la modificación de la desferritioicina para mejorar su perfil de seguridad y eficacia . Los métodos de producción industrial para this compound implican la preparación del compuesto en forma líquida o en cápsulas, con dosis que van de 3 a 15 mg/kg .

Análisis De Reacciones Químicas

Deferitrin experimenta varios tipos de reacciones químicas, principalmente involucrando su interacción con el hierro. Como quelante de hierro, this compound forma un complejo estable con el hierro, facilitando su excreción del cuerpo . El principal producto formado a partir de estas reacciones es el complejo this compound-hierro, que se excreta principalmente por vía fecal .

Comparación Con Compuestos Similares

Deferitrin se compara con otros quelantes de hierro, como deferiprona y deferasirox . Si bien la deferiprona y la deferasirox también son agentes quelantes de hierro efectivos por vía oral, this compound es único en su estructura de ligando tridentato y su eficacia demostrada en evaluaciones preclínicas . Compuestos similares a this compound incluyen deferiprona, deferasirox y desferritioicina .

Propiedades

IUPAC Name |

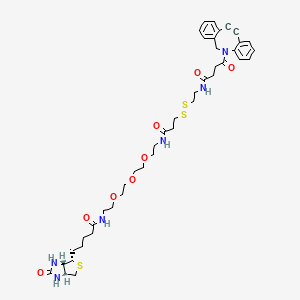

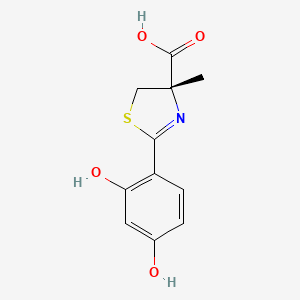

(4S)-2-(2,4-dihydroxyphenyl)-4-methyl-5H-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4S/c1-11(10(15)16)5-17-9(12-11)7-3-2-6(13)4-8(7)14/h2-4,13-14H,5H2,1H3,(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUUFNIKLCFNLN-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CSC(=N1)C2=C(C=C(C=C2)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CSC(=N1)C2=C(C=C(C=C2)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239101-33-8 | |

| Record name | Deferitrin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0239101338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deferitrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DEFERITRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T69Y9LDN44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.